Octahydrobenzofuran-3-amine hydrochloride

Übersicht

Beschreibung

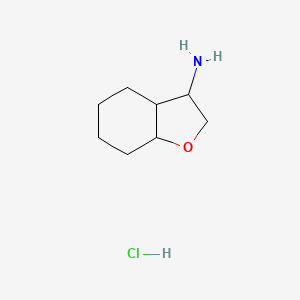

Octahydrobenzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is primarily used in organic synthesis as an intermediate for the preparation of various other compounds . This compound is characterized by its unique structure, which includes a benzofuran ring that has been fully hydrogenated, resulting in an octahydrobenzofuran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octahydrobenzofuran-3-amine hydrochloride typically involves the hydrogenation of benzofuran derivatives. One common method is the enantio- and diastereoselective hydrogenation of benzofurans using a combination of chiral homogeneous ruthenium-N-heterocyclic carbene complex and an in situ activated rhodium catalyst . This method allows for the controlled installation of multiple stereocenters, producing the desired octahydrobenzofuran structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Octahydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Saturated amines.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

The synthesis of octahydrobenzofuran-3-amine hydrochloride has been explored in the context of developing novel catalytic systems. Recent studies have demonstrated its use as a precursor in the synthesis of complex organic molecules through catalytic hydrogenation processes. For instance, a one-pot cascade catalysis protocol has been established, enabling the transformation of benzofurans into enantioenriched octahydrobenzofurans with high yields and selectivity . This method employs a combination of chiral ruthenium and rhodium catalysts, showcasing the compound's versatility in synthetic organic chemistry.

Antinociceptive Properties

This compound has shown promise in pain management studies. Research indicates that it exhibits significant antagonistic activity against TRPM8 (transient receptor potential melastatin 8) channels, which are implicated in cold-induced pain and neuropathic pain conditions. This suggests potential therapeutic applications in treating chronic pain syndromes, including diabetic neuropathy and cold allodynia .

Neuroprotective Effects

In addition to its antinociceptive properties, this compound has been associated with neuroprotective effects in various experimental models. Studies have demonstrated that it can mitigate neuronal damage induced by oxidative stress, highlighting its potential role in neurodegenerative disease therapies .

Pharmacological Insights

The pharmacological profile of this compound indicates a broad range of applications:

- Chronic Pain Management : Its TRPM8 antagonistic properties position it as a candidate for developing new analgesics.

- Neuroprotection : Its ability to protect neurons from oxidative damage could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of octahydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrobenzofuran: Another related compound, tetrahydrobenzofuran, shares structural similarities but differs in its degree of hydrogenation and specific applications.

Uniqueness: this compound is unique due to its fully hydrogenated benzofuran ring, which imparts distinct chemical and biological properties. Its ability to form multiple stereocenters during synthesis makes it a valuable intermediate for the preparation of complex molecules .

Biologische Aktivität

Octahydrobenzofuran-3-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is derived from the benzofuran structure, which is characterized by a fused benzene and furan ring. The saturation of the ring system contributes to its stability and potential bioactivity. The compound can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 185.67 g/mol

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of octahydrobenzofuran derivatives. For instance, research indicates that certain derivatives exhibit significant inhibitory effects against various cancer cell lines. In one study, an octahydrobenzofuran derivative demonstrated an IC value of 5.15 µM against K562 cells, indicating potent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic proteins such as Bcl-2 and Bax, as well as the p53/MDM2 pathway .

2. Antiviral Activity

Another area of interest is the antiviral properties of octahydrobenzofuran derivatives. Compounds featuring this scaffold have been investigated for their ability to inhibit HIV-1 protease, a crucial enzyme for viral replication. One specific derivative showed excellent enzyme inhibitory activity with promising antiviral potency against multidrug-resistant HIV-1 variants . The structural characteristics of these compounds play a significant role in their binding affinity and efficacy.

3. Enantioselective Synthesis and Biological Implications

The synthesis of enantioenriched octahydrobenzofurans has been achieved through innovative catalytic methods, enhancing their potential as therapeutic agents. A recent study reported a one-pot cascade catalytic hydrogenation process that produced octahydrobenzofurans with high yields and selectivity . This advancement may facilitate the development of more effective drugs based on this scaffold.

Case Study 1: Antitumor Efficacy in K562 Cells

A detailed investigation into the effects of octahydrobenzofuran derivatives on K562 cells revealed that treatment led to significant apoptosis rates in a dose-dependent manner. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating that higher concentrations resulted in increased early and late apoptosis rates .

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 10 | 9.64 | 0 |

| 12 | 16.59 | 5 |

| 14 | 37.72 | 15 |

Case Study 2: HIV-1 Protease Inhibition

In another study focusing on HIV-1 protease inhibitors derived from octahydrobenzofuran structures, compounds were synthesized and evaluated for their inhibitory activity. The results indicated that specific structural modifications significantly enhanced antiviral potency, highlighting the importance of stereochemistry in drug design .

| Compound ID | K Value (nM) | Antiviral Activity (IC) |

|---|---|---|

| 35a | 0.5 | 10 nM |

| 35b | 1.0 | 20 nM |

| 35c | 2.5 | 50 nM |

Eigenschaften

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h6-8H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNDBBGQVRIDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.